

Application Notes: Experimental Use of OVA (55-62) Peptide in Mouse Models

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Compound of Interest

Compound Name: OVA (55-62)

Cat. No.: B10855213

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Introduction

The Ovalbumin (OVA) peptide fragment corresponding to amino acids 55-62 (sequence: KVVRFDKL) is a well-characterized, H-2Kb restricted, minor CD8+ T cell epitope derived from chicken ovalbumin.[1][2] In immunology research, particularly when using the C57BL/6 mouse strain, full-length OVA protein serves as a model foreign antigen to study adaptive immune responses. The **OVA (55-62)** peptide is a valuable tool for investigating specific aspects of CD8+ T cell activation, immunogenicity, and immunological tolerance.[3][4] While it binds to the MHC class I molecule H2-Kb, it is considered a subdominant epitope compared to the highly immunogenic SIINFEKL (OVA 257-264) peptide.[3][5] This subdominance makes it particularly useful for evaluating the potency of vaccine adjuvants and immunomodulatory therapies designed to broaden T-cell responses.[5][6]

Key Applications

- **Model for Subdominant T-Cell Epitope Response:** Used to study how vaccination strategies, including the use of adjuvants like Poly(I:C) and anti-CD40 antibodies, can enhance and broaden the immune response to include subdominant epitopes.[5][6]
- **Induction of Antigen-Specific T-Cells:** Immunization with **OVA (55-62)** peptide can elicit specific CD8+ T cell responses, which can be measured by assays such as ELISPOT for IFN-γ production.[3][6]

- **Control Peptide:** In experiments focusing on the immunodominant OVA (257-264) epitope, **OVA (55-62)** can be used as a negative or specificity control peptide as it is not recognized by OT-1 TCR transgenic T-cells.[2]
- **Study of Immunological Tolerance:** Transgenic mouse models that express OVA as a self-antigen (e.g., Act-mOVA mice) are used to study tolerance. In these models, T-cell responses to OVA epitopes like 55-62 are absent, demonstrating central tolerance.[3][7]

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing the **OVA (55-62)** peptide in C57BL/6 mice.

Table 1: Comparative CD8+ T-Cell Responses to OVA Peptides

Peptide Epitope	Immunization Method	Assay	Result (Metric)	Reference
OVA (55-62)	10 µg peptide in TiterMax adjuvant	IFN-γ expression in CD44hiCD8+ T cells	~15% IFN-γ+ cells	[3]
OVA (257-264)	10 µg peptide in TiterMax adjuvant	IFN-γ expression in CD44hiCD8+ T cells	~40% IFN-γ+ cells	[3]
OVA (55-62)	IV with Poly(I:C) + anti-CD40 + OVA protein	IFN-γ ELISPOT	~250 Spot Forming Units / 10 ⁶ splenocytes	[6]
OVA (257-264)	IV with Poly(I:C) + anti-CD40 + OVA protein	IFN-γ ELISPOT	~300 Spot Forming Units / 10 ⁶ splenocytes	[6]

| OVA (176-183) | IV with Poly(I:C) + anti-CD40 + OVA protein | IFN-γ ELISPOT | ~250 Spot Forming Units / 10⁶ splenocytes [[6] |

Table 2: Effect of Immunomodulators on CD8+ T-Cell Response to Subdominant OVA Epitopes

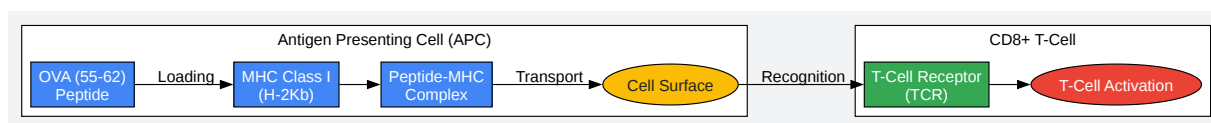
Immunization Group	Target Epitope	Assay	Result (Metric)	Reference
OVA-CIRP Vaccine	OVA (55-62)	IFN- γ ELISPOT	~100 Spot Forming Units / 10 ⁶ splenocytes	[5]
OVA-CIRP + anti-PD-1	OVA (55-62)	IFN- γ ELISPOT	~150 Spot Forming Units / 10 ⁶ splenocytes	[5]
OVA-CIRP + anti-CTLA-4	OVA (55-62)	IFN- γ ELISPOT	~125 Spot Forming Units / 10 ⁶ splenocytes	[5]

| OVA-CIRP + anti-PD-1 + anti-CTLA-4 | **OVA (55-62)** | IFN- γ ELISPOT | ~300 Spot Forming Units / 10⁶ splenocytes |[5] |

Experimental Protocols & Visualizations

MHC Class I Antigen Presentation Pathway

The **OVA (55-62)** peptide, when introduced exogenously, is taken up by Antigen Presenting Cells (APCs). It can then be loaded onto MHC Class I molecules (H-2Kb in C57BL/6 mice) for presentation to CD8⁺ T-cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs).



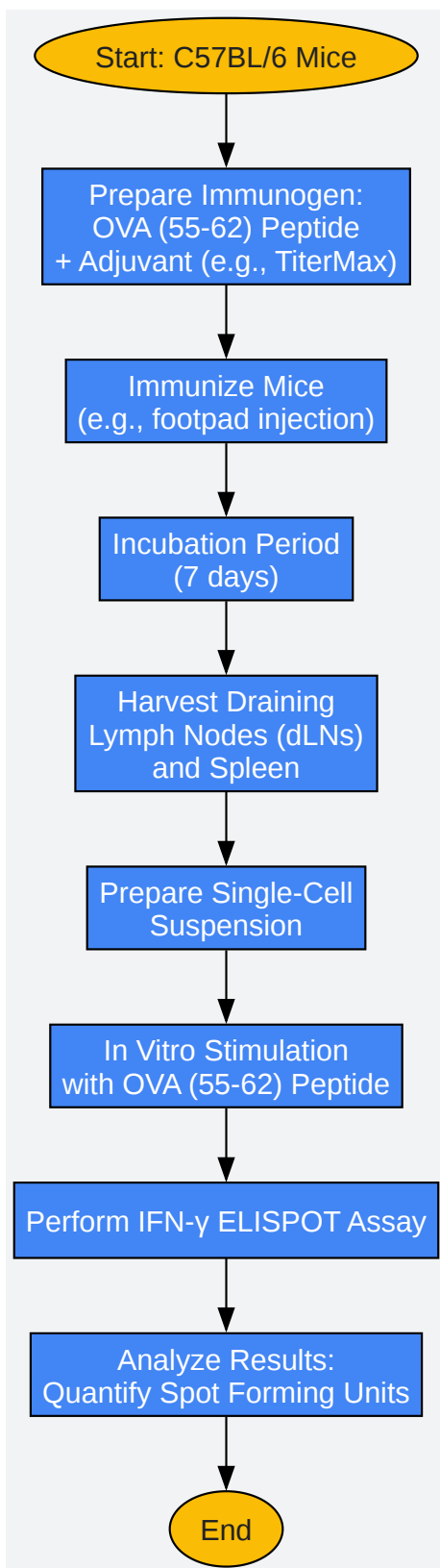
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Caption: MHC Class I presentation of **OVA (55-62)** peptide to a CD8⁺ T-cell.

Protocol 1: Peptide Immunization and T-Cell Response Analysis

This protocol describes a general method for immunizing C57BL/6 mice with the **OVA (55-62)** peptide to elicit a CD8+ T-cell response, followed by analysis using an ELISPOT assay.

Workflow for Peptide Immunogenicity Testing



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Caption: Experimental workflow for testing the immunogenicity of **OVA (55-62)**.

Materials:

- C57BL/6J mice (6-8 weeks old)
- **OVA (55-62)** peptide (KVVRFDKL), high purity (>90%)
- Adjuvant (e.g., TiterMax Gold or Poly(I:C) + anti-CD40 mAb)
- Sterile Phosphate-Buffered Saline (PBS)
- Syringes and needles (e.g., 30-gauge)
- IFN- γ ELISPOT kit for mice
- Cell culture medium (e.g., RPMI-1640)

Procedure:

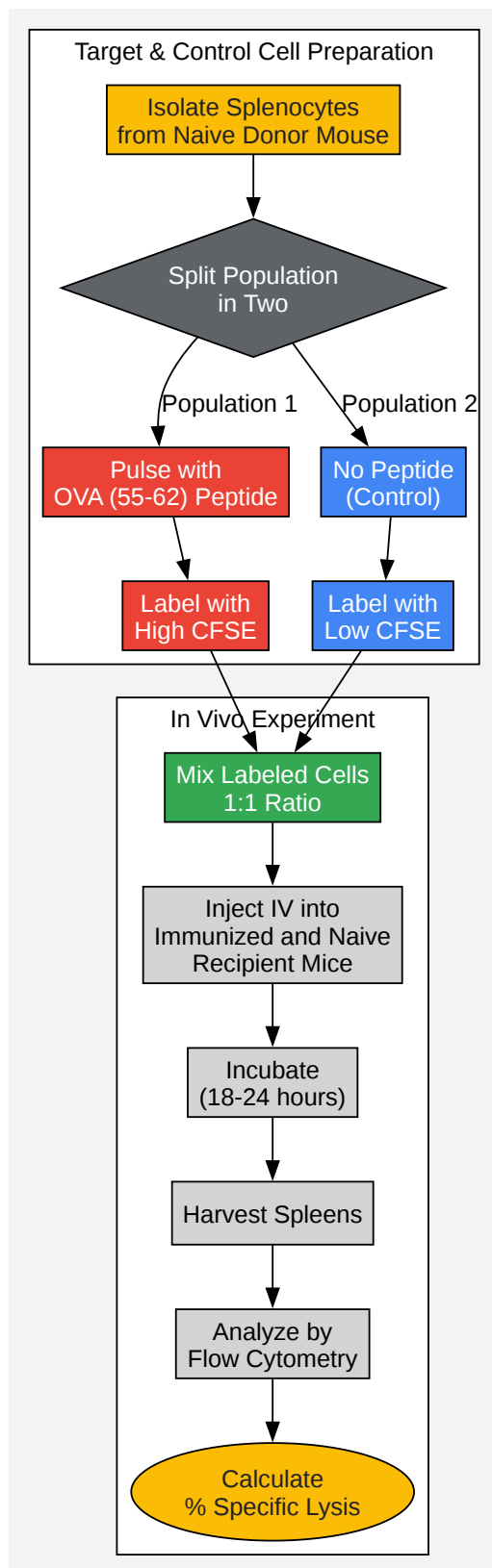
- Preparation of Immunogen:
 - Dissolve **OVA (55-62)** peptide in sterile PBS or DMSO to a stock concentration of 1 mg/mL.
 - For a final dose of 10 μ g per mouse, dilute the peptide stock.
 - Emulsify the peptide solution with an equal volume of TiterMax adjuvant according to the manufacturer's protocol until a stable emulsion is formed. The total injection volume should be 20-50 μ L.[3]
- Immunization:
 - Anesthetize the C57BL/6J mice.
 - Inject 10 μ g of the peptide-adjuvant emulsion into the footpad of each mouse.[3]
 - House the mice for 7 days to allow for the development of an immune response.[3]
- Harvesting Lymphocytes:

- After 7 days, humanely euthanize the mice.
- Aseptically harvest the draining lymph nodes (popliteal) and/or spleens.
- Generate single-cell suspensions by mechanical disruption through a 70 µm cell strainer.
- Lyse red blood cells from splenocyte preparations using ACK lysis buffer.
- Wash the cells with PBS or culture medium and count viable lymphocytes using a hemocytometer or automated cell counter.
- IFN-γ ELISPOT Assay:
 - Pre-wet the ELISPOT plate with 35% ethanol, wash with sterile PBS, and coat with anti-IFN-γ capture antibody overnight at 4°C.
 - Wash the plate and block with culture medium containing 10% FBS for 2 hours.
 - Plate the harvested lymphocytes (e.g., 2.5×10^5 cells/well).
 - Stimulate the cells by adding **OVA (55-62)** peptide to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., Concanavalin A).
 - Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
 - Follow the remaining steps of the ELISPOT kit manufacturer's protocol for washing, adding detection antibody, streptavidin-HRP, and substrate.
 - Allow spots to develop, then wash the plate with distilled water and let it dry.
 - Count the spots using an ELISPOT reader. The spots represent individual IFN-γ-secreting cells.

Protocol 2: In Vivo Cytotoxicity Assay

This assay measures the ability of immunized mice to kill target cells pulsed with the specific peptide in a whole-animal context.^{[8][9]}

Workflow for In Vivo Cytotoxicity Assay

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Caption: Workflow for the in vivo cytotoxicity assay using CFSE-labeled cells.

Materials:

- Mice previously immunized with **OVA (55-62)** as per Protocol 1 (Day 7).
- Naive C57BL/6 mice (for control group and as a source of splenocytes).
- **OVA (55-62)** peptide.
- CFSE (Carboxyfluorescein succinimidyl ester).
- Cell culture medium and PBS.
- Flow cytometer.

Procedure:

- Preparation of Target and Control Cells:
 - Harvest spleens from a naive C57BL/6 mouse and prepare a single-cell suspension.
 - Divide the splenocyte suspension into two equal populations.
 - Target Population: Pulse with **OVA (55-62)** peptide (e.g., 1 µg/mL) for 1 hour at 37°C.
 - Control Population: Incubate without peptide.
 - Wash the cells to remove excess peptide.
 - Label the peptide-pulsed target population with a high concentration of CFSE (e.g., 5 µM).
 - Label the non-pulsed control population with a low concentration of CFSE (e.g., 0.5 µM).
 - Quench the labeling reaction with FBS, wash the cells thoroughly, and resuspend in sterile PBS.
- Injection into Recipient Mice:

- Mix the CFSE_{high} (target) and CFSE_{low} (control) populations at a 1:1 ratio.
- Inject approximately $10\text{-}20 \times 10^6$ total cells in a 200 μL volume via the tail vein into both **OVA (55-62)**-immunized mice and naive control mice.
- Analysis of Cytotoxicity:
 - After 18-24 hours, humanely euthanize the recipient mice and harvest their spleens.[8]
 - Prepare single-cell suspensions and acquire data on a flow cytometer, gating on the CFSE-positive populations.
 - Determine the ratio of CFSE_{high} to CFSE_{low} cells in both immunized and naive mice.
- Calculation of Specific Lysis:
 - Calculate the ratio: $\text{Ratio} = (\% \text{ CFSE}_{\text{low}} / \% \text{ CFSE}_{\text{high}})$
 - Calculate the percentage of specific lysis using the formula: $\% \text{ Specific Lysis} = [1 - (\text{Ratio}_{\text{naive}} / \text{Ratio}_{\text{immunized}})] \times 100$

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